

Application Note: Quantitative Analysis of Patulitrin using HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Patulitrin, a flavonoid glycoside found in various plants, including Tagetes patula (French Marigold), has garnered interest for its potential pharmacological activities. Accurate and precise quantification of **patulitrin** in plant extracts and formulated products is crucial for research, quality control, and drug development. This application note provides a detailed protocol for the quantitative analysis of **patulitrin** using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.

Chemical Properties of Patulitrin



Property	Value
Chemical Formula	C22H22O13[1]
Molecular Weight	494.41 g/mol [1]
CAS Number	19833-25-1[1]
IUPAC Name	2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one[1]
Solubility	Soluble in methanol, ethanol, and other polar organic solvents.[2]

Experimental Protocols Extraction of Patulitrin from Tagetes patula Flowers

This protocol describes the extraction of **patulitrin** from dried plant material for HPLC analysis.

Materials and Reagents:

- Dried and powdered Tagetes patula flowers
- n-Hexane (analytical grade)
- Methanol (HPLC grade)
- Deionized water
- Ultrasonic bath
- Centrifuge
- 0.45 µm syringe filters

Procedure:

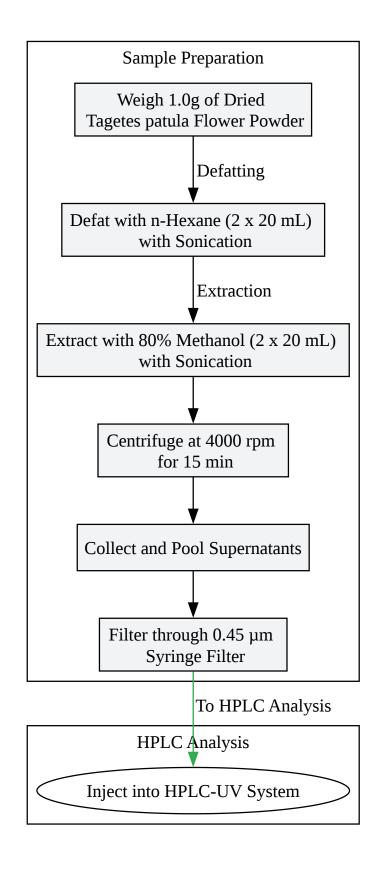
Methodological & Application





- Defatting: Weigh 1.0 g of dried, powdered Tagetes patula flower material into a conical flask.
 Add 20 mL of n-hexane and sonicate for 30 minutes to remove non-polar compounds.
 Discard the n-hexane. Repeat this step twice.
- Extraction: To the defatted plant material, add 20 mL of 80% aqueous methanol.
- Sonication: Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Collection: Carefully collect the supernatant.
- Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction of the analyte.
- Pooling: Combine the supernatants from both extractions.
- Filtration: Filter the combined extract through a 0.45 μ m syringe filter into an HPLC vial prior to analysis.





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HPLC-UV Method for Quantitative Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
- Data acquisition and processing software.

Chromatographic Conditions:

Parameter	Recommended Value
Column	C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	Acetonitrile: Water (30:70, v/v)[3]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	360 nm[3][4]
Run Time	Approximately 15 minutes

Procedure:

- System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Standard Preparation: Prepare a stock solution of **patulitrin** standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Calibration Curve: Inject each calibration standard in triplicate and record the peak area. Plot a calibration curve of peak area versus concentration.



- Sample Analysis: Inject the filtered sample extracts and record the chromatograms.
- Quantification: Determine the concentration of patulitrin in the samples by interpolating the peak areas from the calibration curve.

Method Validation (Representative Data)

The following tables summarize the typical performance characteristics of a validated HPLC-UV method for the quantification of flavonoid glycosides, which are representative of the expected performance for the **patulitrin** method.

Table 1: Linearity and Range

Parameter	Value
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Regression Equation	y = mx + c (where y = peak area, x = concentration)

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (μg/mL)	Recovery (%)
5.0	4.95	99.0
25.0	25.20	100.8
75.0	74.25	99.0
Average Recovery	99.6	

Table 3: Precision



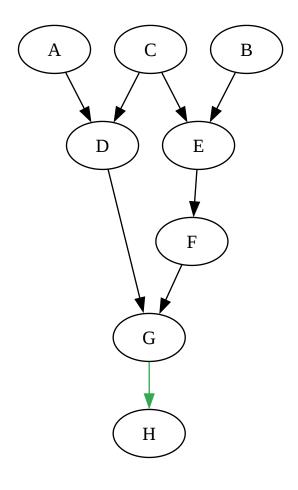
Parameter	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
Low Concentration (5 μg/mL)	< 2.0	< 2.5
High Concentration (75 μg/mL)	< 1.5	< 2.0

Table 4: Limits of Detection and Quantification

Parameter	Value (μg/mL)
Limit of Detection (LOD)	~ 0.15
Limit of Quantification (LOQ)	~ 0.45

Logical Flow of Quantitative Analysis

The following diagram illustrates the logical steps involved in the quantitative analysis of **patulitrin**.





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Conclusion

The described HPLC-UV method provides a reliable and accurate means for the quantitative analysis of **patulitrin** in plant extracts. The detailed protocols for sample extraction and chromatographic analysis, along with the representative method validation data, offer a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Adherence to these protocols will ensure consistent and reproducible results for the quantification of this important flavonoid glycoside.

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